

A Technical Guide to Fmoc-D-Glu(OtBu)-OH: Synthesis, Identification, and Application

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Compound of Interest

Compound Name: *Fmoc-D-Glu(OtBu)-OH*

Cat. No.: *B557683*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N- α -Fmoc-D-glutamic acid γ -t-butyl ester, commonly known as **Fmoc-D-Glu(OtBu)-OH**. It is a critical building block in solid-phase peptide synthesis (SPPS), valued for its role in introducing D-glutamic acid residues into peptide sequences. This guide covers its identification, physicochemical properties, and detailed protocols for its application and quality control.

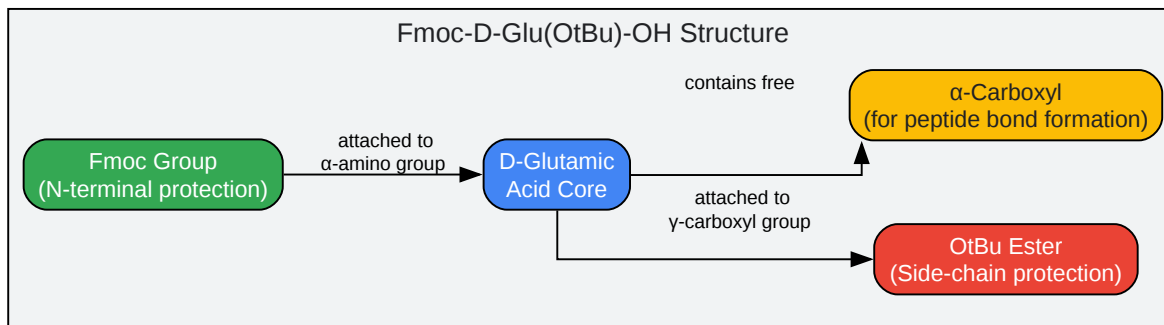
Identification and Chemical Structure

Fmoc-D-Glu(OtBu)-OH is a derivative of the non-proteinogenic D-amino acid glutamic acid.[1] It is modified with two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α -amino position and an acid-labile tert-butyl (OtBu) ester on the γ -carboxyl group of the side chain.[2] This orthogonal protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 104091-08-9[2][3][4][5]
- Hydrate CAS Number: 1899809-49-4[2][6]

Below is a diagram illustrating the key components of the molecule.



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Caption: Logical structure of **Fmoc-D-Glu(OtBu)-OH**.

Physicochemical and Spectroscopic Data

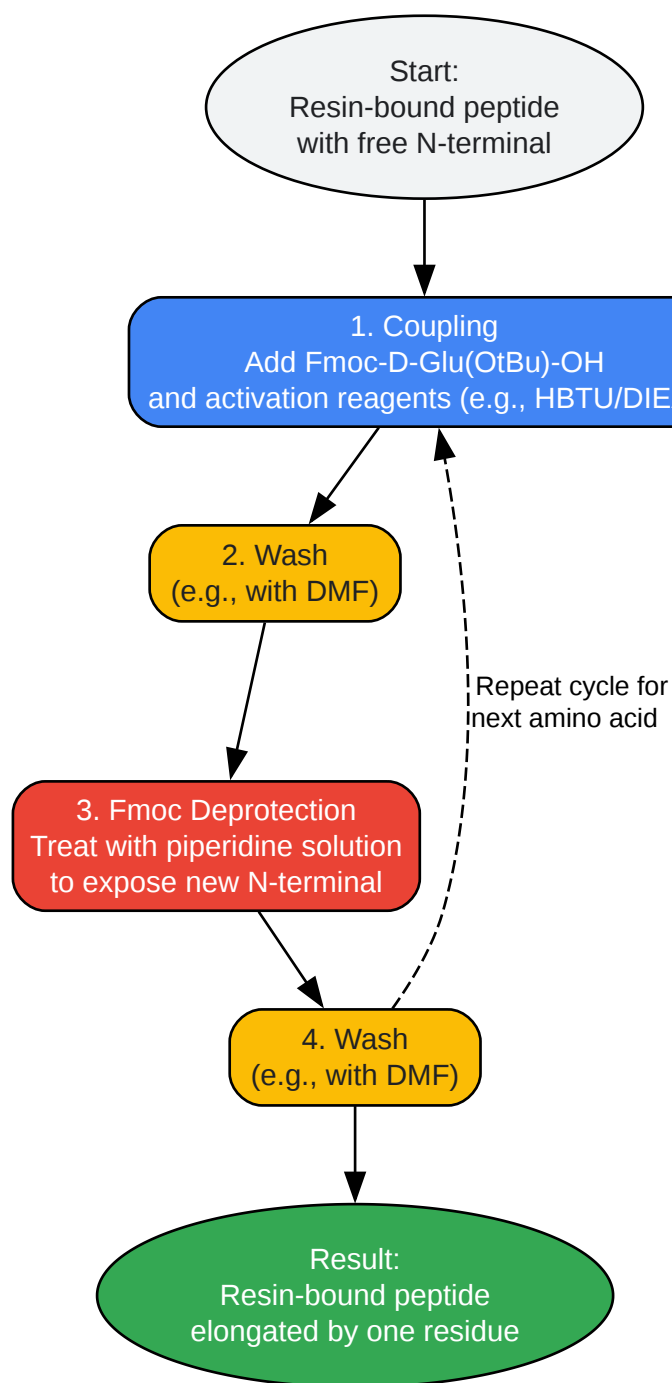
The physical and chemical properties of **Fmoc-D-Glu(OtBu)-OH** are essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the compound.

Property	Value	Source(s)
CAS Number	104091-08-9	[2] [3] [4]
Molecular Formula	C ₂₄ H ₂₇ NO ₆	[2] [4] [7]
Molecular Weight	425.47 g/mol	[4] [8]
Appearance	White to off-white or light yellow powder	[1] [2] [7]
Melting Point	80-95 °C	[2] [3]
Boiling Point	633.5 °C at 760 mmHg	[2] [3]
Density	1.232 g/cm ³	[2]
Purity (Typical)	≥98.0% (HPLC), ≥98% (TLC)	
Storage Temperature	2-8 °C	[2]
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid	[2]
Synonyms	Fmoc-D-glutamic acid 5-tert-butyl ester, N-α-Fmoc-D-glutamic acid γ-t-butyl ester	[2] [4]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Glu(OtBu)-OH is a standard building block for incorporating D-glutamic acid into a growing peptide chain using Fmoc-based SPPS. The Fmoc group provides temporary N-terminal protection, while the OtBu group shields the side-chain carboxyl functionality to prevent unwanted side reactions during coupling steps.[\[2\]](#)

The general workflow for incorporating a single **Fmoc-D-Glu(OtBu)-OH** residue onto a resin-bound peptide chain is illustrated below.



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Caption: The Fmoc-SPPS cycle for amino acid incorporation.

Protocol 3.1: Standard Coupling Procedure This protocol describes the coupling of **Fmoc-D-Glu(OtBu)-OH** to a resin-supported peptide with a free N-terminal amine.

- **Resin Swelling:** Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

- **Activation:** In a separate vessel, dissolve **Fmoc-D-Glu(OtBu)-OH** (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and a base such as DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
- **Coupling Reaction:** Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
- **Monitoring:** Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, extend the coupling time or repeat the coupling step.
- **Washing:** Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

Protocol 3.2: Fmoc Group Deprotection This step removes the N-terminal Fmoc group to prepare the peptide for the next coupling cycle.

- **Deprotection:** Add a solution of 20-40% piperidine in DMF to the washed peptide-resin.^[2]
- **Reaction:** Agitate the mixture for 5-15 minutes at room temperature. A two-step deprotection (e.g., 2 min followed by 8 min with fresh solution) is often employed.
- **Washing:** Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. The resin is now ready for the next coupling step.

Protocol 3.3: Final Cleavage and Side-Chain Deprotection After synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the OtBu ester) are removed simultaneously.

- **Preparation:** Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.
- **Cleavage Cocktail:** Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the OtBu group is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).^[2] TIS acts as a scavenger to trap the reactive tert-butyl cations generated from the cleavage of the OtBu group.^[2]

- **Cleavage Reaction:** Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- **Isolation:** Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.^[2]

Identification and Quality Control

Ensuring the identity and purity of **Fmoc-D-Glu(OtBu)-OH** is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are common analytical methods.

Protocol 4.1: Purity Analysis by Reverse-Phase HPLC This method is used to assess the purity of the **Fmoc-D-Glu(OtBu)-OH** raw material.

- **Instrumentation:** A standard HPLC system with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- **Mobile Phase A:** 0.1% TFA in Water.
- **Mobile Phase B:** 0.1% TFA in Acetonitrile.
- **Gradient:** A linear gradient from 30% B to 90% B over 20 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV absorbance at 265 nm (for the Fmoc group).
- **Sample Preparation:** Dissolve a small amount of the compound in a 1:1 mixture of Acetonitrile and Water.
- **Analysis:** Inject the sample and integrate the peak areas. Purity is reported as the area percentage of the main peak. A purity of ≥98.0% is common for synthesis-grade reagents.

Protocol 4.2: Identity Confirmation by Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

- Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Interpretation: The resulting spectrum should be compared against a reference spectrum. Key expected peaks include C=O stretching (from carboxyl and ester groups), N-H bending (from the amide), and aromatic C-H stretching (from the Fmoc group). The identity is confirmed if the sample spectrum "passes test" against a known standard.

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